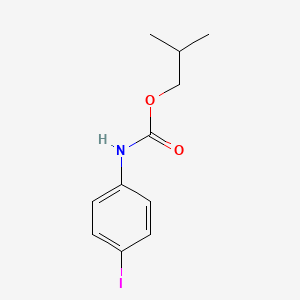

2-methylpropyl N-(4-iodophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

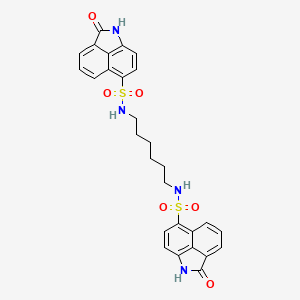

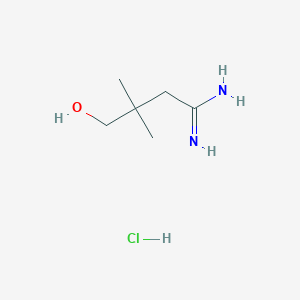

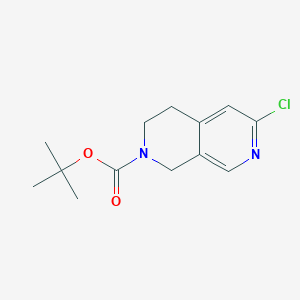

2-Methylpropyl N-(4-iodophenyl)carbamate, also known as iodopropamide or Telepaque, is a contrast agent used in X-ray imaging. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .

Synthesis Analysis

Carbamates, such as this compound, are integral parts of many approved therapeutic agents. They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Molecular Structure Analysis

The molecular formula of this compound is C11H14INO2. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Chemical Reactions Analysis

Carbamates, such as this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are able to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis

Carbamates, such as this compound, display very good chemical and proteolytic stabilities . The presence of a C=O dipole allows carbamates to act as H-bond acceptors, whereas the N-C dipole allows them to act as H-bond donors, but to a lesser extent .科学的研究の応用

Aryne Precursor Development

Ganta and Snowden (2007) conducted a study on the preparation of 2-iodophenyl triflates, revealing 2-iodo-3-methoxyphenyl triflate as effective in nonpolar solvents. This research included the systematic preparation of various 2-iodophenyl triflates, highlighting the potential use of related compounds like 2-methylpropyl N-(4-iodophenyl)carbamate in developing arynes, essential in synthetic chemistry (Ganta & Snowden, 2007).

Analytical Chemistry: Detection of Carbamates

Krause (1979) developed a high-performance liquid chromatographic (HPLC) technique for detecting carbamates, including structures similar to this compound. This method could identify carbamates at nanogram levels, showing its application in analytical chemistry for detecting such compounds (Krause, 1979).

Enzyme Inhibition Studies

Fourneron et al. (1991) explored the inhibition of bile-salt-dependent lipase by various synthetic carbamates, providing insight into the possible biochemical interactions and enzyme inhibition characteristics of compounds like this compound (Fourneron et al., 1991).

Photolabile Alcohol Protecting Groups

Loudwig and Goeldner (2001) identified N-Methyl-N-(o-nitrophenyl)carbamates as effective photoremovable alcohol protecting groups. Similar structures, like this compound, might be utilized in similar contexts for protecting sensitive chemical groups in complex synthetic processes (Loudwig & Goeldner, 2001).

Molecular Modeling in Drug Development

Sterling et al. (2002) synthesized carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, incorporating carbamoyl and propargylamine pharmacophores. They highlighted the importance of molecular modeling in understanding the interactions of similar compounds, suggesting a role for this compound in drug development (Sterling et al., 2002).

作用機序

Carbamates, including 2-methylpropyl N-(4-iodophenyl)carbamate, cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . While they possess a similar mechanism of action to the irreversible phosphorylation of acetylcholinesterase by organophosphates, carbamates bind to acetylcholinesterase reversibly .

特性

IUPAC Name |

2-methylpropyl N-(4-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWPBDDUDIYSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)